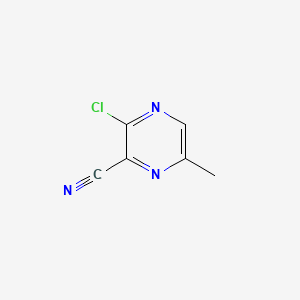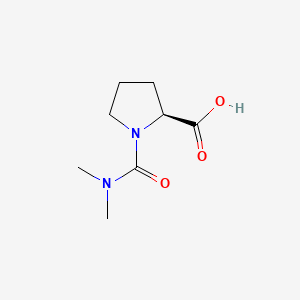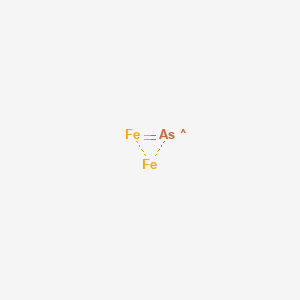
Iron arsenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron arsenide is a compound of arsenic with a less electronegative element, iron . Many metals form binary compounds containing arsenic, and these are called arsenides . They exist with many stoichiometries, and in this respect arsenides are similar to phosphides . Iron arsenide is a crystalline solid with a slight yellow or brown color .
Synthesis Analysis
Iron arsenide clusters can be synthesized by the reaction between K5As4 and a low valent FeII complex, [K(THF)Fe(OtBu)3]2 (where THF is tetrahydrofuran), in the presence of a cryptand ([2.2.2.]crypt) or 18-crown-6, occurs at 60 °C . A new iron-based superconductor (Ca,Pr)FeAs2 was discovered .Molecular Structure Analysis
Iron arsenide compounds contain a triangular Fe3 core . The structure of iron arsenide is complex with unusually short Na–Na distances of 328–330 pm which are shorter than in sodium metal . This short distance indicates the complex bonding in these simple phases .Chemical Reactions Analysis
Iron arsenide can break down under high-temperature conditions . The decomposition of iron arsenides is directly associated with the effectiveness of As removal from arsenic-bearing gold concentrates .Physical And Chemical Properties Analysis
Iron arsenide is a crystalline powder with a slight yellow or brown color . It is insoluble in water and has a relatively high melting point, which makes it stable under normal environmental conditions .科学的研究の応用
Superconductors
Iron Arsenide (FeAs) monolayers are known as a key component for building iron-based superconductors . These superconductors have potential applications in various fields such as power transmission, magnetic resonance imaging (MRI), and quantum computing.
Multiferroic Materials
FeAs monolayers are predicted to be highly stable and multiferroic materials with coexisting ferroelasticity and antiferromagnetism . Multiferroic materials, which exhibit more than one of the primary ferroic order parameters (ferromagnetism, ferroelectricity, ferroelasticity), have potential applications in data storage, spintronics, and sensors.
Ferroelastic Materials
The ferroelasticity of FeAs monolayers entails a reversible elastic strain of as large as 18% . Ferroelastic materials, which can change their shape under the influence of an external stress and retain this deformation even after the stress is removed, have potential applications in actuators, transducers, and energy harvesting devices.
Antiferromagnetic Materials
FeAs monolayers also exhibit antiferromagnetism . Antiferromagnetic materials, in which the magnetic moments of atoms or ions align in a regular pattern with neighboring spins pointing in opposite directions, are used in spintronics and data storage devices.
Semiconductors
Arsenides, including Iron Arsenide, have applications in semiconductors . Semiconductors are used in a variety of applications including transistors, solar cells, and LEDs.
Light-Emitting Diodes (LEDs)
Arsenides are also used in the manufacture of light-emitting diodes (LEDs) . LEDs are used in a wide range of applications from lighting to displays.
Quantum Dots
Arsenides are used in the creation of quantum dots . Quantum dots are semiconductor particles a few nanometers in size, having optical and electronic properties that differ from larger particles due to quantum mechanics. They are a central theme in nanotechnology.
Optical and Pressure Sensors
Arsenides are used in optical and pressure sensors . These sensors have a wide range of applications in various fields such as healthcare, automotive, and industrial automation.
作用機序
Target of Action
Iron arsenide, also known as MFCD00151533, is primarily used in the field of semiconductors , superconductors , and photo optic applications . It is also a key component in the extraction of gold from double refractory gold-arsenic-bearing carbonaceous ores .
Mode of Action
Iron arsenide interacts with its targets through a series of complex reactions. For instance, in the context of gold extraction, iron arsenide plays a crucial role in locking arsenic into iron arsenide phases under reducing atmospheres in the presence of an iron-rich slag . This process is essential for the effective removal of arsenic from arsenic-bearing gold concentrates .
Biochemical Pathways
Arsenic, a component of iron arsenide, is known to undergo various biotransformation processes such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . These processes involve a certain set of genes and proteins
Pharmacokinetics
It is known that iron arsenide is insoluble in water , which could impact its bioavailability and distribution in the body
Result of Action
Arsenic, a component of iron arsenide, is known to have toxic effects on cells
Action Environment
The action of iron arsenide can be influenced by various environmental factors. For instance, the presence of oxalate on the adsorbent surface plays an important role in the recycling of Fe (II)/Fe (III) to minimize the arsenic concentration . Additionally, microbial-mediated redox of iron has an important influence on the environmental behavior of arsenic .
Safety and Hazards
将来の方向性
Iron arsenide monolayers are known as a key component for building iron-based superconductors . They are predicted to be a highly stable and multiferroic material with coexisting ferroelasticity and antiferromagnetism . The superior magnetic and electronic properties of the FeAs monolayers make them promising candidates for spintronics applications .
特性
InChI |
InChI=1S/As.2Fe |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKAYGUKROYPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe].[Fe]=[As] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsFe2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron arsenide | |
Q & A
Q1: What is the basic structural motif of iron arsenide superconductors?
A1: The key structural element in iron arsenide superconductors is a square lattice of iron atoms, with pnictogen or chalcogen atoms (like arsenic, phosphorus, selenium, or tellurium) situated above and below the iron plane in a tetrahedral coordination. [] This contrasts with the oxygen octahedra found in cuprate superconductors.
Q2: How does the FeAs4 tetrahedron geometry influence superconductivity in iron arsenides?
A2: Research suggests a correlation between the As-Fe-As bond angles in the FeAs4 tetrahedra and the superconducting transition temperature (Tc). More regular, less distorted tetrahedra generally correspond to higher Tc values. [] For instance, LiFeAs exhibits compressed FeAs4 tetrahedra in the basal plane compared to other iron arsenide superconductors, and applying pressure further distorts these tetrahedra while decreasing Tc. []
Q3: Can you elaborate on the structural transitions observed in iron arsenides?
A4: Many iron arsenides undergo a structural transition from a tetragonal to an orthorhombic phase upon cooling. This is often followed by the emergence of antiferromagnetic ordering at even lower temperatures. [, , ] For instance, LaFeAsO undergoes this tetragonal-orthorhombic transition around 160 K, followed by antiferromagnetic ordering near 145 K. []
Q4: How does doping affect the structure and properties of iron arsenides?
A5: Doping plays a crucial role in inducing superconductivity in iron arsenides. For example, BaFe2As2, a non-superconducting parent compound, becomes superconducting upon hole doping with potassium (Ba1-xKxFe2As2). [] This doping suppresses the SDW anomaly present in the parent compound and gives rise to superconductivity. Similarly, electron doping in BaFe2As2, achieved through cobalt or nickel substitution at the iron sites, also induces superconductivity. []
Q5: What is the role of magnetism in iron arsenide superconductors?
A6: The interplay between magnetism and superconductivity is a defining characteristic of iron arsenides. Most undoped parent compounds exhibit antiferromagnetic ordering at low temperatures. [, ] Superconductivity emerges when this magnetic order is suppressed, typically through doping or the application of pressure. [, , ]
Q6: How does the electronic structure of iron arsenides differ from cuprate superconductors?
A7: Unlike cuprate superconductors, which are Mott insulators in their undoped state, iron arsenides are poor metals. [] Additionally, iron arsenides have multiple bands crossing the Fermi level, leading to a more complex electronic structure compared to cuprates, which primarily involve a single band. []
Q7: What is the significance of the "resonance" observed in inelastic neutron scattering experiments on iron arsenides?
A8: The "resonance," a peak in the spin excitation spectrum observed in materials like BaFe1.9Ni0.1As2, provides strong evidence for an unconventional pairing mechanism in iron arsenide superconductors. [] The resonance energy is closely tied to the superconducting gap energy, suggesting that spin fluctuations play a vital role in mediating electron pairing. []
Q8: What experimental techniques are used to study the electronic structure of iron arsenides?
A9: Various techniques are employed to probe the electronic structure, including angle-resolved photoemission spectroscopy (ARPES), [] inelastic neutron scattering, [, , ] and optical spectroscopy. [, ] These techniques help researchers understand the Fermi surface topology, the superconducting gap structure, and the nature of electronic correlations in these materials.
Q9: What synthesis methods are commonly used to prepare iron arsenide superconductors?
A10: High-temperature solid-state reactions are frequently employed to synthesize iron arsenides. [, , ] This often involves sealing precursor materials in evacuated ampoules and subjecting them to controlled heating profiles. High-pressure synthesis methods, sometimes coupled with rapid quenching processes, are also utilized, particularly for synthesizing compounds with heavier rare-earth elements like HoFeAsO1-δ. []
Q10: Are there any challenges associated with synthesizing these materials?
A11: Achieving the desired stoichiometry and phase purity can be challenging. For instance, in the Sr1-xNaxFe2As2 system, the sodium content achievable through conventional solid-state synthesis is limited (x = 0.4). [] Higher sodium concentrations lead to the formation of impurity phases like elemental iron. []
Q11: What are the potential applications of iron arsenide superconductors?
A11: While still in the research phase, iron arsenide superconductors hold promise for various applications:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

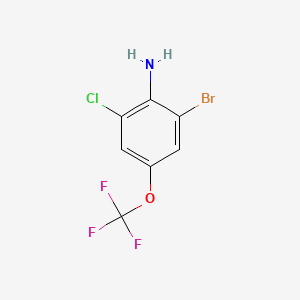
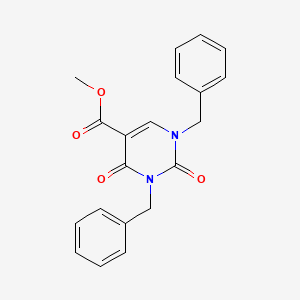

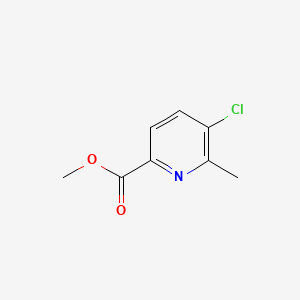
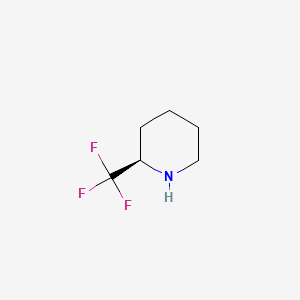
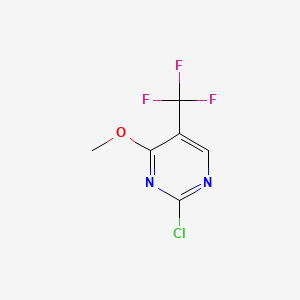

![(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate](/img/structure/B577669.png)

